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molecular formula C10H6ClNO B8456911 7-Chloro-3-benzofuranylacetonitrile

7-Chloro-3-benzofuranylacetonitrile

Cat. No. B8456911
M. Wt: 191.61 g/mol
InChI Key: BSKGUZUASCRBMA-UHFFFAOYSA-N
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Patent
US04895860

Procedure details

To a stirred suspension of NaH 50% dispersion in mineral oil, washed with hexane; 1.82 g, 0.0378 mol) in THF (70 mL) was added a solution of diethyl cyanomethylphosphonate (6.7 g, 0.0378 mol) in THF (30 mL) dropwise over 20 minutes. After 20 minutes, the mixture was cooled to 0° C. and a solution of 7-chlorobenzofuran-3-one (5.8 g, 0.0344 mol) in THF (80 mL) was added dropwise over 30 minutes. The cooling bath was removed and stirring was continued at room temperature overnight. H2O (400 mL) and ether were added. The organic phase was washed with saturated aqueous NaCl, dried (MgSO4), and concentrated to give a red solid (6.4 g, 97%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
6.7 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
97%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([CH2:5]P(=O)(OCC)OCC)#[N:4].[Cl:14][C:15]1[C:23]2[O:22][CH2:21][C:20](=O)[C:19]=2[CH:18]=[CH:17][CH:16]=1>C1COCC1>[Cl:14][C:15]1[C:23]2[O:22][CH:21]=[C:20]([CH2:5][C:3]#[N:4])[C:19]=2[CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
5.8 g
Type
reactant
Smiles
ClC1=CC=CC=2C(COC21)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
6.7 g
Type
reactant
Smiles
C(#N)CP(OCC)(OCC)=O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
WAIT
Type
WAIT
Details
was continued at room temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
H2O (400 mL) and ether were added
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC1=CC=CC=2C(=COC21)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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